(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione: is a chemical compound identified by the CAS number 137342-95-1. It is chemically known as this compound . This compound is a derivative of calcitriol, which is an active form of vitamin D. This compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of calcitriol .
Scientific Research Applications
Chemistry: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione is used in analytical method development and validation. It serves as a reference standard in various chemical analyses .
Biology: In biological research, the compound is used to study the effects of calcitriol derivatives on cellular processes. It helps in understanding the role of vitamin D analogs in biological systems .
Medicine: The compound is used in the development of new drugs and therapies. It is particularly relevant in the study of vitamin D-related treatments for conditions such as osteoporosis and hypocalcemia .
Industry: In the pharmaceutical industry, this compound is used in quality control and validation processes for the production of calcitriol-based drugs .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the body .
Cellular Effects
It has been suggested that the compound may have antitumor efficacy in certain cancer models . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used in research settings, suggesting that it may have stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is suggested that the compound may have antitumor efficacy in certain cancer models .
Metabolic Pathways
It is known that the compound is an active pharmaceutical ingredient used for research, suggesting that it may interact with various enzymes or cofactors .
Transport and Distribution
It is known that the compound is used in research settings, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound is used in research settings, suggesting that it may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione involves the reaction of calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). The reaction typically takes place under mild conditions, with the PTAD reacting with the 5,7-diene moiety of calcitriol to form the adduct . The reaction is regio- and stereoselective, ensuring the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to comprehensive characterization to meet regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides or other oxidized derivatives .
Mechanism of Action
(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione exerts its effects by interacting with the vitamin D receptor (VDR) in cells. The binding of the compound to VDR leads to the activation of various signaling pathways that regulate gene expression. This interaction is crucial for the compound’s biological activity, including its role in calcium homeostasis and bone health .
Comparison with Similar Compounds
Alfacalcidol: A prodrug for calcitriol used in the treatment of hypocalcemia and osteoporosis.
Doxercalciferol: Another prodrug for calcitriol used in the treatment of secondary hyperparathyroidism.
Uniqueness: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione is unique due to its specific chemical structure and the presence of the PTAD moiety. This structural difference allows it to be used in specialized analytical and validation processes that other calcitriol derivatives may not be suitable for .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Pro-Calcitriol PTAD Adduct can be achieved through a multi-step reaction pathway involving the use of various reagents and solvents.", "Starting Materials": [ "Calcitriol", "PTAD (N-phenyl-1,4-phenylenediamine)", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Calcitriol in pyridine and add PTAD to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Add methanol to the reaction mixture and evaporate the solvent under reduced pressure.", "Step 3: Add chloroform to the residue and wash the mixture with water.", "Step 4: Add sodium hydroxide to the chloroform layer and stir the mixture for 30 minutes.", "Step 5: Acidify the mixture with hydrochloric acid and extract the product with chloroform.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the Pro-Calcitriol PTAD Adduct as a solid." ] } | |
CAS No. |
137342-95-1 |
Molecular Formula |
C35H49N3O5 |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
(1S,2R,5R,6R,10R,11S,13R,15S)-11,13-dihydroxy-5-[(2R)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione |
InChI |
InChI=1S/C35H49N3O5/c1-22(10-9-16-31(2,3)43)25-13-14-26-32(25,4)17-15-27-33(5)28(40)20-24(39)21-34(33)18-19-35(26,27)38-30(42)36(29(41)37(34)38)23-11-7-6-8-12-23/h6-8,11-12,18-19,22,24-28,39-40,43H,9-10,13-17,20-21H2,1-5H3/t22-,24+,25-,26-,27?,28+,32-,33+,34-,35+/m1/s1 |
InChI Key |
RVRCZEWXGQLAHF-SFPINSCJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
Synonyms |
(4aS,6R,8S,8aR,8bR,10aR,11R,13aR,13bS)-6,7,8,8a,8b,9,10,10a,11,12,13,13a-Dodecahydro-6,8-dihydroxy-11-[(1R)-5-hydroxy-1,5-dimethylhexyl]-8a,10a-dimethyl-2-phenyl-5H-4a,13b-etheno-1H,4aH-benzo[c]cyclopenta[h][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dio |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.